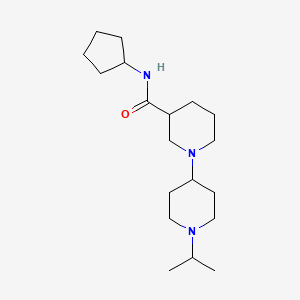![molecular formula C23H26FN3O B3818549 {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B3818549.png)
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol
説明
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol, also known as FPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPPM is a piperidine-based compound that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol is not fully understood. However, studies have shown that {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol exerts its therapeutic effects through various signaling pathways. In cancer research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce apoptosis. In inflammation research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to inhibit the NF-kB signaling pathway and reduce the expression of pro-inflammatory cytokines. In neurological disorder research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to activate the Nrf2/ARE signaling pathway and reduce oxidative stress.
Biochemical and Physiological Effects:
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has shown to have various biochemical and physiological effects. In cancer research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to reduce inflammation and oxidative stress. In neurological disorder research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has several advantages for lab experiments. It has high solubility in water and can be easily administered to animals. {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has also shown to have low toxicity and minimal side effects. However, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has limitations in terms of its stability and shelf life. It requires proper storage conditions and can degrade over time.
将来の方向性
There are several future directions for {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol research. In cancer research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol can be further studied for its potential as a combination therapy with other anticancer agents. In inflammation research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol can be studied for its potential as a treatment for chronic inflammatory diseases. In neurological disorder research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol can be studied for its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies can be conducted to fully understand the mechanism of action of {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol and its potential therapeutic applications.
Conclusion:
In conclusion, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol is a piperidine-based compound that has shown promising results in various scientific research applications. {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has potential as a treatment for cancer, inflammation, and neurological disorders. The synthesis method has been optimized to produce high yields of {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol with minimal impurities. {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol exerts its therapeutic effects through various signaling pathways and has shown to have low toxicity and minimal side effects. However, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has limitations in terms of its stability and shelf life. Further studies can be conducted to fully understand the mechanism of action of {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol and its potential therapeutic applications.
科学的研究の応用
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. In cancer research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has shown promising results as a potential anticancer agent. Studies have shown that {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol inhibits the growth of cancer cells and induces apoptosis. {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In neurological disorder research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has shown to have neuroprotective effects and has potential as a treatment for Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c24-21-7-3-19(4-8-21)15-23(18-28)11-1-13-26(17-23)16-20-5-9-22(10-6-20)27-14-2-12-25-27/h2-10,12,14,28H,1,11,13,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSMRBZGOPFMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)N3C=CC=N3)(CC4=CC=C(C=C4)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3'-methyl-3-biphenylyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B3818467.png)
![N,N,5-trimethyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B3818483.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3818499.png)
![2-(1-(4-fluorobenzyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3818507.png)
![2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818510.png)

![7-chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3818522.png)
![2-methyl-4-{4-[(2E)-2-methylpent-2-en-1-yl]piperazin-1-yl}-6-propylpyrimidine](/img/structure/B3818524.png)
![5-(acetylamino)-2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]benzamide](/img/structure/B3818531.png)
![1-methyl-4-{1-[1-(4-pyridin-2-ylbenzyl)piperidin-4-yl]ethyl}piperazine](/img/structure/B3818537.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3818556.png)
![(3S*,4S*)-1-[(5-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3818564.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B3818573.png)
![N-(2-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B3818581.png)